Propranolol
Description
Propriétés
IUPAC Name |
1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023525 | |
| Record name | Propranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0617 mg/L at 25 °C | |
| Record name | Propranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
525-66-6, 13013-17-7 | |
| Record name | Propranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | racemic-Propranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propranolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 °C | |
| Record name | Propranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Reaction Mechanism and Optimization
The most widely documented method involves a two-step process starting with 1-naphthol and epichlorohydrin. In the first step, 1-naphthol undergoes nucleophilic substitution with epichlorohydrin at 40–65°C for 8 hours to form an epoxide intermediate (Compound 1). Triethylamine is often added as a catalyst to enhance reaction efficiency. The molar ratio of 1-naphthol to epichlorohydrin critically influences yield; a 1:4 ratio maximizes intermediate purity to 94.7%.
In the second step, the epoxide reacts with isopropylamine at 40–80°C for 3–5 hours, followed by recrystallization. A 1:6 molar ratio of epoxide to isopropylamine achieves a 73.7% yield and 99.3% purity. Elevated temperatures (>60°C) accelerate ring-opening but risk byproduct formation.
Table 1: Key Parameters in Two-Step Synthesis
*Intermediate purity after Step 1.
Stereoselective Synthesis for Enantiomeric Control
Chiral Resolution Techniques
Racemic this compound synthesis limits therapeutic efficacy due to the superior activity of the (R)-enantiomer. The Jacobsen catalytic system, employing cobalt complexes, enables kinetic resolution of 1-naphthoxymethyloxirane. This method yields (S)-epoxide and (R)-1-naphthoxypropane-1,2-diol, which subsequently reacts with isopropylamine to produce (R)-(+)-propranolol. Enantiomeric excess (ee) exceeds 98% under optimized conditions.
Purification and Recrystallization Strategies
Solvent Systems and Purity Enhancement
Recrystallization solvents significantly impact final product purity. Toluene-cyclohexane mixtures (3:1 v/v) remove hydrophobic impurities, achieving 99.3% purity. Alternative systems, like acetic anhydride, improve water solubility in derivatives but are less effective for bulk this compound.
Table 2: Recrystallization Efficiency by Solvent
| Solvent | Purity (%) | Yield (%) | Source |
|---|---|---|---|
| Toluene:Cyclohexane (3:1) | 99.3 | 73.7 | |
| Acetic Anhydride | 98.5 | 68.2 | |
| Ethanol:Water (2:1) | 97.1 | 65.4 |
Industrial-Scale Adaptations and Process Economics
Cost-Effective Catalysis
Triethylamine reduces reaction time by 30% compared to non-catalytic methods, albeit requiring post-reaction distillation. Patent CN113511979A highlights a 94.7% intermediate purity with minimal catalyst loading (8 mL per 1.59 mol 1-naphthol), underscoring scalability.
Emerging Trends and Derivative Synthesis
Analyse Des Réactions Chimiques
Le propranolol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former le 4'-hydroxythis compound, un métabolite majeur.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle naphtyle.
Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour donner ses composants.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
5. Mécanisme d'action
Le this compound exerce ses effets en bloquant les récepteurs bêta-adrénergiques, en particulier les récepteurs β1 et β2 . Ce blocage inhibe l'action des catécholamines (adrénaline et noradrénaline), ce qui entraîne une diminution de la fréquence cardiaque et de la contractilité myocardique . De plus, le this compound réduit la production d'adénosine monophosphate cyclique (AMPc), ce qui diminue encore la charge cardiaque et les besoins en oxygène . Le composé traverse également la barrière hémato-encéphalique, affectant les fonctions du système nerveux central et contribuant à ses effets anxiolytiques .
Applications De Recherche Scientifique
Cardiovascular Applications
1. Hypertension Management
Propranolol is commonly prescribed for the management of hypertension. Its antihypertensive effect is attributed to multiple mechanisms, including peripheral vasodilation and central sympathetic blockade. A randomized controlled trial (the APROPRIATE study) is currently investigating its efficacy in resistant hypertension, highlighting its ongoing relevance in cardiovascular care .
2. Myocardial Infarction
The β-Blocker Heart Attack Trial (BHAT) demonstrated that this compound significantly reduces mortality in patients post-myocardial infarction. The trial involved 3,837 participants and found a reduction in total mortality from 9.8% to 7.2% with this compound treatment . This study established this compound as a cornerstone in post-myocardial infarction therapy.
3. Arrhythmias
this compound exhibits antiarrhythmic properties, making it effective in treating various cardiac arrhythmias. Its ability to stabilize heart rhythm contributes to its widespread use in clinical settings .
Neurological Applications
1. Migraine Prophylaxis
this compound has been extensively studied for migraine prevention. A Cochrane review indicated that it is more effective than placebo and comparable in safety and efficacy to other migraine treatments . It is often recommended as a first-line treatment for patients suffering from frequent migraines.
2. Anxiety Disorders
this compound is utilized off-label for managing performance anxiety and generalized anxiety disorder. Its anxiolytic effects are well-documented, providing relief from physical symptoms such as tremors and palpitations associated with anxiety .
Endocrine Applications
1. Hyperthyroidism
In cases of hyperthyroidism, this compound helps manage symptoms such as tachycardia and tremors by blocking the effects of excess thyroid hormones on beta-adrenergic receptors .
2. Pheochromocytoma
this compound is indicated for the management of pheochromocytoma, a tumor of the adrenal glands that secretes catecholamines, leading to severe hypertension and other symptoms .
Oncological Applications
Recent studies have explored the potential role of this compound in oncology. A study indicated that preoperative administration of this compound reduced biomarkers associated with invasive potential and inflammation in patients undergoing surgery for breast cancer . This suggests that this compound may enhance immune response and reduce cancer recurrence.
Safety and Adverse Effects
While this compound is generally well-tolerated, it can cause adverse effects such as hypotension, gastrointestinal disturbances, fatigue, and bronchospasm. In rare cases, overdose can lead to severe complications including cardiogenic shock or seizures . Awareness of these risks is crucial when prescribing this compound, especially to vulnerable populations.
Case Studies
Case Study 1: Myocardial Infarction
A landmark trial involving 3,837 participants showed significant mortality reduction with this compound post-myocardial infarction (7.2% vs. 9.8% mortality) . This case highlights the drug's critical role in acute cardiac care.
Case Study 2: Migraine Management
A patient with chronic migraines treated with this compound reported a significant decrease in attack frequency, corroborated by clinical trials indicating its effectiveness compared to placebo .
Mécanisme D'action
Propranolol exerts its effects by blocking beta-adrenergic receptors, specifically β1 and β2 receptors . This blockade inhibits the action of catecholamines (adrenaline and noradrenaline), leading to a decrease in heart rate and myocardial contractility . Additionally, this compound reduces the production of cyclic adenosine monophosphate (cAMP), which further decreases cardiac workload and oxygen demand . The compound also crosses the blood-brain barrier, affecting central nervous system functions and contributing to its anxiolytic effects .
Comparaison Avec Des Composés Similaires
Receptor Affinity and Potency
Propranolol demonstrates superior β-adrenoceptor affinity and potency compared to selective β1-antagonists like bisoprolol and celiprolol:
| Compound | β-Adrenoceptor Affinity (Ki, µmol⁻¹) | Potency (IC₅₀, µmol⁻¹) |
|---|---|---|
| This compound | 0.0006 | 0.1 |
| Bisoprolol | 0.4 | 1.2 |
| Celiprolol | 2.8 | 4.6 |
Source: Comparative binding assays in human bronchi
This compound’s non-selectivity contributes to broader physiological effects but increases side effects (e.g., bronchoconstriction) compared to β1-selective agents. Bisoprolol and celiprolol, while less potent, offer better safety profiles in patients with respiratory comorbidities .
Pharmacokinetic Profiles
This compound’s absorption and distribution differ from other β-blockers like metoprolol and atenolol:
| Compound | Absorption Site (Intestinal Villi) | Tissue Penetration | Plasma Half-Life (hrs) |
|---|---|---|---|
| This compound | Central villus regions | High (lipophilic) | 3–6 |
| Metoprolol | Continuous villus distribution | Moderate | 3–7 |
| Atenolol | Villus tips | Low (hydrophilic) | 6–9 |
Source: MALDI-MSI imaging of rat intestines
This compound’s lipophilicity enhances central nervous system penetration, explaining its efficacy in anxiety and PTSD , whereas atenolol’s hydrophilicity limits CNS effects.
Therapeutic Comparisons
Hypertension Management
In a Veterans Administration study, this compound and hydrochlorothiazide (a diuretic) showed racial disparities in efficacy:
| Compound | Efficacy in Whites | Efficacy in Blacks |
|---|---|---|
| This compound | High | Low |
| Hydrochlorothiazide | Moderate | High |
Source: Short- and long-term antihypertensive trials
This compound’s efficacy in whites correlates with higher sympathetic activity, while hydrochlorothiazide’s sodium excretion mechanism favors black patients .
Infantile Hemangioma (IH)
This compound outperformed prednisolone (a corticosteroid) in safety despite similar efficacy:
| Compound | Response Rate | Severe Adverse Events |
|---|---|---|
| This compound | 90% | 5% |
| Prednisolone | 85% | 22% |
Source: Phase 2 clinical trials (NCT00967226, NCT01908972)
This compound’s β-blockade reduces IH proliferation with fewer metabolic disruptions than corticosteroids .
PTSD and Memory Modulation
This compound’s effects on fear memory differ from hydrocortisone:
| Compound | Intrusive Memory Reduction | Voluntary Memory Preservation |
|---|---|---|
| This compound | Moderate | High |
| Hydrocortisone | High | Moderate |
Source: Experimental trauma model
This compound may impair traumatic memory reconsolidation without affecting declarative memory, whereas hydrocortisone’s glucocorticoid effects broadly suppress stress responses .
Structural and Functional Analogues
- Pronethalol: An early β-blocker with similar nodal inhibition but inferior receptor selectivity .
- Isamoltane: A phenoxypropanolamine derivative with anxiolytic effects via 5-HT1B modulation, unlike this compound’s β-blockade .
Limitations and Controversies
- PTSD Application: Mixed clinical results; this compound’s efficacy depends on timing relative to memory reactivation .
- Racial Differences: Genetic polymorphisms in β-adrenoceptors may explain variable antihypertensive responses .
- Environmental Persistence: this compound adsorbs strongly to TiO2 surfaces via hydrogen bonding, raising ecotoxicological concerns .
Activité Biologique
Propranolol is a non-selective beta-adrenergic antagonist widely used in clinical settings for various cardiovascular conditions and anxiety disorders. Its biological activity extends beyond its primary indications, revealing potential therapeutic applications in oncology and pain management. This article explores the diverse biological activities of this compound, supported by case studies, research findings, and data tables.
This compound functions by competitively inhibiting the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors (β1 and β2). This inhibition leads to various physiological effects, including decreased heart rate, reduced myocardial contractility, and modulation of neurotransmitter release. The compound's ability to cross the blood-brain barrier also allows it to affect central nervous system (CNS) processes, contributing to its anxiolytic effects.
Anti-Tumor Activity
Recent studies have highlighted this compound's role in cancer therapy, particularly in neuroblastoma (NB). Research indicates that this compound reduces the viability of human NB cell lines through apoptosis induction and inhibition of cell proliferation. The following table summarizes key findings from a notable study on this compound's anti-tumor effects:
| Parameter | Control Group | This compound Treatment |
|---|---|---|
| Cell Viability (%) | 100% | 40% |
| Apoptosis (Caspase Activity) | Baseline | 8-15 fold increase |
| p53 Protein Levels | Low | Increased |
| TAp73β Isoform Levels | Baseline | Increased |
In this study, this compound treatment resulted in significant increases in both caspase activity and p53 levels, suggesting that the drug may enhance apoptotic signaling pathways crucial for cancer cell death .
Case Studies
- Neuroblastoma Treatment : A study involving NB xenografts demonstrated that this compound not only inhibited tumor growth but also showed synergy when combined with chemotherapy agents like SN-38 and celecoxib. This suggests that this compound may enhance the efficacy of standard cancer treatments .
- Pediatric Hemangiomas : this compound has been successfully used in treating infantile hemangiomas, leading to rapid regression of these vascular tumors. Clinical observations indicate that this compound treatment results in significant reduction in lesion size and associated symptoms .
- Pain Management : In animal models, this compound has been shown to reduce nociceptive behavior induced by formalin injection in the masseter muscle. This indicates a potential role for this compound in managing pain through its effects on serotonergic pathways .
Research Findings
This compound's biological activity is not limited to its cardiovascular effects; it also influences various cellular signaling pathways:
- β2-Adrenergic Receptor Inhibition : this compound's action on β2-AR leads to decreased phosphorylation of HDM2, resulting in increased levels of p53, which is essential for apoptosis .
- Synergistic Effects with Chemotherapy : The combination of this compound with other chemotherapeutic agents has been shown to enhance anti-cancer efficacy, particularly in tumors with compromised p53 signaling .
- CNS Effects : this compound's ability to modulate neurotransmitter release makes it a candidate for treating anxiety disorders and PTSD by reducing physiological responses to stress .
Q & A
Q. How can capillary electrophoresis optimize this compound enantiomer separation for pharmacokinetic studies?
- Methodological Approach : Apply chemometric design (pH 5–7, ionic strength 0.01–0.02 M) with cellobiohydrolase (Cel7A) as a chiral selector. Validate separation efficiency using response surface modeling and acetonitrile additives .
Contradiction and Reproducibility Analysis
Q. Why do this compound’s effects on memory reconsolidation vary across PTSD studies?
Q. How can researchers mitigate bias in this compound trials for burn-induced hypermetabolism?
- Methodological Solutions : Use pre-post test control designs with strict inclusion criteria (e.g., TBSA 20–60%, admission <72 hours). Blind outcome assessors to treatment allocation and control for confounders (e.g., diabetes, asthma) .
Tables for Key Experimental Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
